

Chemical properties and structure of GSK-J4 hydrochloride

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Compound of Interest

Compound Name: GSK-J4 hydrochloride

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GSK-J4 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **GSK-J4 hydrochloride**, a potent and cell-permeable inhibitor of histone H3K27 demethylases. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.

Chemical Properties and Structure

GSK-J4 hydrochloride is the hydrochloride salt of GSK-J4, an ethyl ester prodrug that is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1.^{[1][2]} GSK-J1 is a potent and selective dual inhibitor of the H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A.^{[3][4][5]} Due to the highly polar carboxylate group of GSK-J1, its cellular permeability is restricted; the ethyl esterification in GSK-J4 allows for efficient passage across the cell membrane.^{[1][2]}

The key chemical and physical properties of **GSK-J4 hydrochloride** are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate hydrochloride | [6] |
| Molecular Formula | C ₂₄ H ₂₈ ClN ₅ O ₂ | [7] |
| Molecular Weight | 453.96 g/mol | [4] |
| CAS Number | 1797983-09-5 | |
| Purity | ≥98% | [1] |
| Appearance | Yellow solid powder | [7] |
| Solubility | Soluble in DMSO (≥84 mg/mL), Ethanol (≥41.75 mg/mL), and Water (84 mg/mL) | [1][8] |

Mechanism of Action and Biological Activity

GSK-J4 hydrochloride exerts its biological effects through the inhibition of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are responsible for the removal of di- and tri-methylation marks from lysine 27 of histone H3 (H3K27me_{2/3}), a key epigenetic modification associated with transcriptional repression.

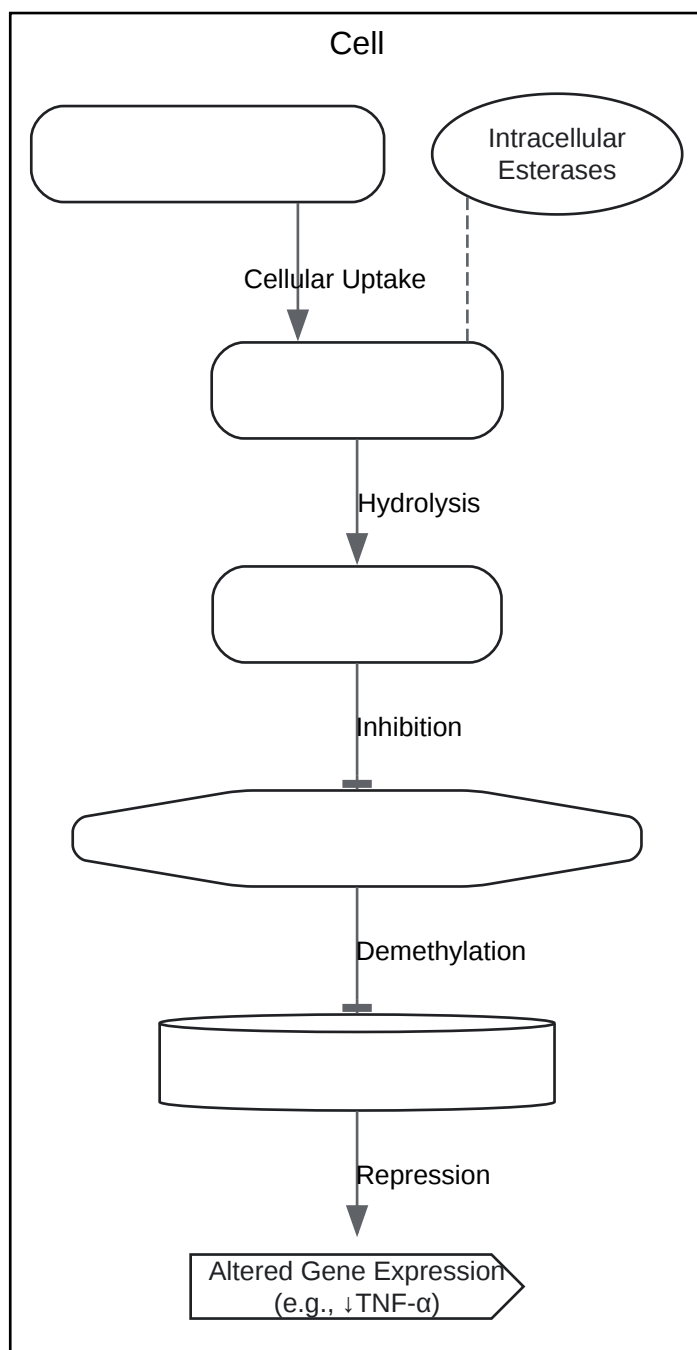
By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in global H3K27me₃ levels, which in turn influences the expression of genes involved in critical cellular processes such as inflammation, cell differentiation, proliferation, and apoptosis.[9]

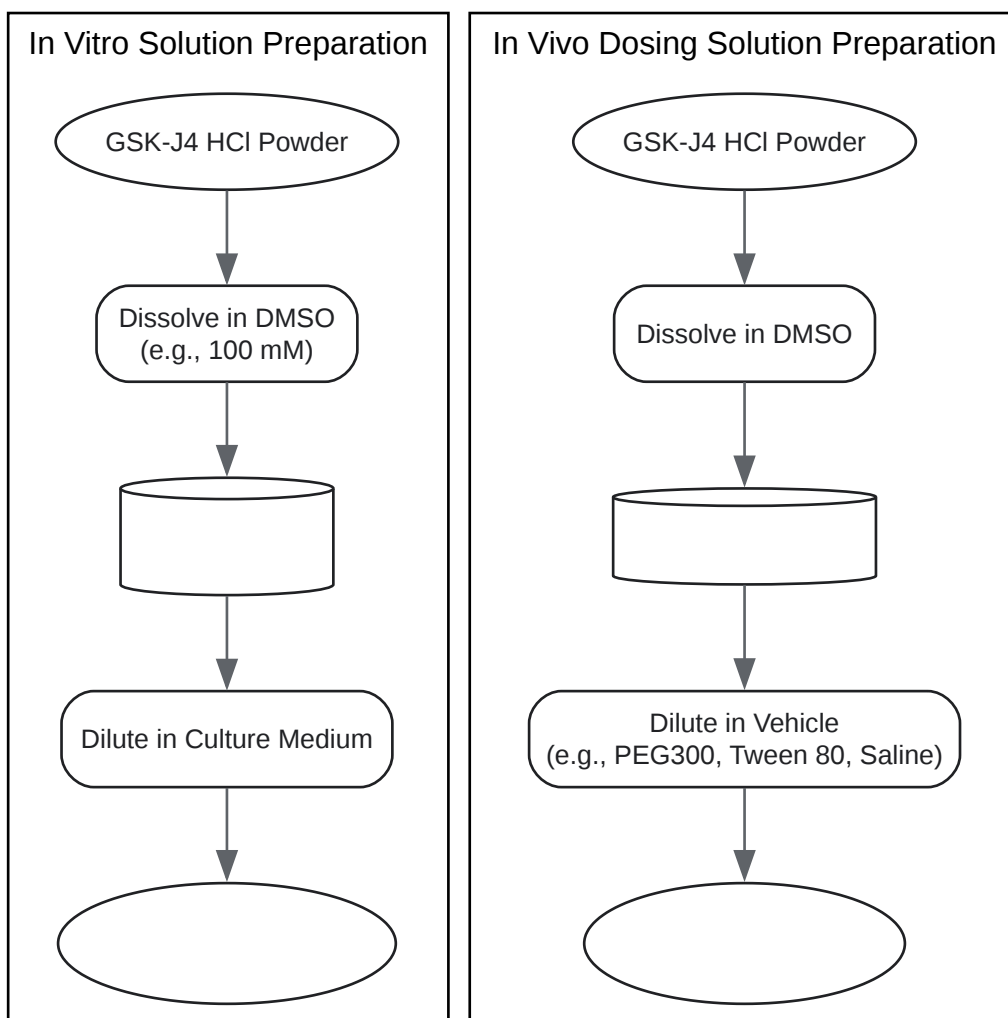
Signaling Pathways

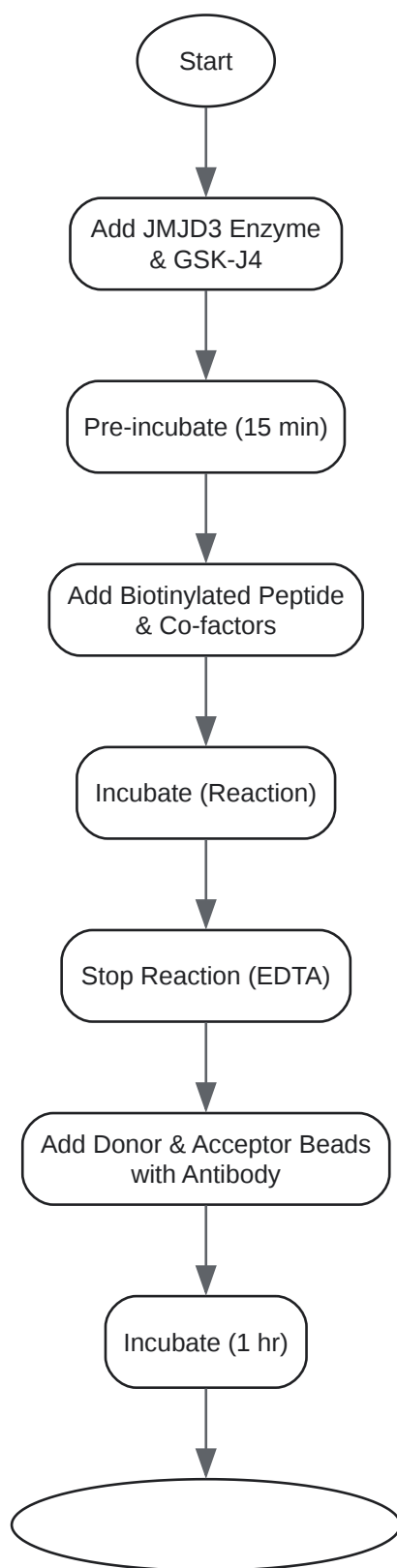
The inhibition of JMJD3/UTX by GSK-J4 has been shown to impact several key signaling pathways:

- **Inflammatory Signaling:** GSK-J4 inhibits the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF- α), in human primary macrophages.[3][5][8] This is achieved by preventing the loss of the repressive H3K27me3 mark at the TNF- α transcription start site, thereby blocking the recruitment of RNA polymerase II.[8]
- **Apoptosis and Cell Cycle Arrest:** In various cancer cell lines, GSK-J4 has been demonstrated to induce apoptosis and cell cycle arrest. For instance, in acute myeloid leukemia (AML) cells, GSK-J4 treatment leads to cell cycle arrest at the S phase and promotes apoptosis through the activation of caspase-9 and bax, and inhibition of the PKC- α /p-Bcl2 pathway.[10]
- **Endoplasmic Reticulum (ER) Stress:** GSK-J4 can induce ER stress-related apoptosis in cancer cells.[11]
- **Wnt Signaling:** In the context of diabetic kidney disease, GSK-J4 has been shown to modulate the Wnt signaling pathway by affecting the expression of Dickkopf-1 (DKK1), an antagonist of Wnt signaling.[12]

The following diagram illustrates the primary mechanism of action of GSK-J4.







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